Dioctyl phosphonate

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds. These compounds are notable for their diverse chemical reactivity and have found applications as pesticides, pharmaceuticals, flame retardants, and industrial additives. wikipedia.org Phosphonates are a specific class of organophosphorus compounds characterized by a phosphorus atom bonded to a carbon atom and three oxygen atoms, with two of these oxygens forming ester linkages. researchgate.net

Dioctyl phosphonate (B1237965) is a dialkyl phosphonate, a diester of phosphonic acid. These compounds are structurally related to phosphorous acid and are key intermediates in the synthesis of more complex organophosphorus molecules. researchgate.net The synthesis of phosphonates is often achieved through hallmark reactions of organophosphorus chemistry. The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds to create phosphonates. researchgate.net Additionally, the Pudovik reaction and the three-component Kabachnik-Fields reaction are crucial for preparing α-aminomethylphosphonates from dialkyl phosphonates like dioctyl phosphonate. tradingchem.comgoogle.com These reactions underscore the role of this compound as a building block in the synthesis of a wide array of functionalized organophosphorus compounds.

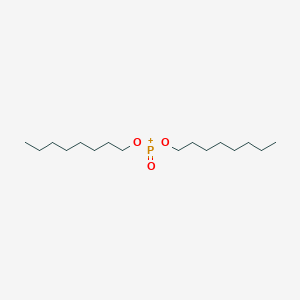

The general structure of a phosphonate ester is depicted below, highlighting the key functional group.

General Structure of a Phosphonate Ester

Where R' is an alkyl or aryl group, and R represents an organic group.

Historical Trajectories and Milestones in this compound Research

A significant early milestone was the first synthesis of bisphosphonates in 1897 by von Baeyer and Hofmann. researchgate.net This discovery laid the groundwork for a major class of drugs used in treating osteoporosis. researchgate.net The discovery of the naturally occurring phosphonate, 2-aminoethylphosphonic acid, in 1959 further spurred interest in this class of compounds. researchgate.net

A pivotal moment in the synthesis of functionalized phosphonates was the independent discovery of the Kabachnik-Fields reaction by Martin Kabachnik and Ellis Fields in 1952. google.com This three-component reaction provides a direct route to α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphonate, such as this compound. google.com

By the 1960s, the utility of alkyl phosphonates, including this compound, was recognized in industrial applications. A 1967 patent, for instance, details a process for the purification of alkyl phosphonate diesters, mentioning their use as plasticizers for polymeric films and resins. nih.gov This indicates that this compound was a known compound with established applications by this time.

The timeline below highlights some of the key developments in the broader field of organophosphorus chemistry that provided the foundation for this compound research.

| Year | Milestone | Significance |

| 1897 | First synthesis of bisphosphonates by von Baeyer and Hofmann. researchgate.net | Established a foundational class of organophosphorus compounds with significant biological applications. researchgate.net |

| 1952 | Independent discovery of the Kabachnik-Fields reaction. google.com | Provided a versatile method for synthesizing α-aminophosphonates from dialkyl phosphonates. google.com |

| 1959 | Identification of the naturally occurring 2-aminoethylphosphonic acid. researchgate.net | Demonstrated the presence of phosphonates in biological systems, stimulating further research. researchgate.net |

| 1967 | Patent for the purification of alkyl phosphonate diesters for use as plasticizers. nih.gov | Indicates the established use of compounds like this compound in industrial applications. nih.gov |

Current Research Frontiers and Emerging Paradigms in this compound Science

Current research on this compound and related compounds is vibrant and expanding into new scientific territories. The inherent properties of the phosphonate group continue to be exploited in the development of advanced materials and functional molecules.

Lubricant Additives: A significant area of research is the use of dialkyl phosphonates as anti-wear additives in lubricants. nih.gov Studies have shown that these compounds can improve the performance of environmentally adapted lubricants. nih.gov Research is ongoing to understand the mechanism of action and to design novel phosphonate-based additives with enhanced efficacy. nih.gov

Flame Retardants: Organophosphorus compounds, including phosphonates, are increasingly used as halogen-free flame retardants. mdpi.com The phosphorus can act in either the condensed phase by promoting char formation or in the gas phase by flame inhibition. mdpi.com Research is focused on synthesizing novel phosphonate-based flame retardants and understanding their mode of action in different polymer systems to create safer and more effective materials. mdpi.com

Functional Polymers and Materials: The Kabachnik-Fields reaction, which can utilize this compound, is being employed to create functional polymers with unique properties. nih.gov These polymers, containing the α-aminophosphonate moiety, exhibit potential as metal chelating agents, in multifunctional hydrogels, and for bioimaging applications. nih.gov Furthermore, phosphonic acid-based copolymers are being investigated for applications such as dental adhesives, demonstrating the versatility of the phosphonate functional group in materials science.

Synthesis and Biological Applications: The development of new synthetic routes to phosphonate derivatives remains an active area of research. researchgate.net This includes the synthesis of fluorinated phosphonates and phosphonate prodrugs for potential therapeutic applications. researchgate.net The ability of the phosphonate group to mimic phosphates makes it a valuable component in the design of enzyme inhibitors and other biologically active molecules. nih.gov

The table below summarizes some of the current research directions for this compound and related compounds.

| Research Area | Focus | Potential Applications |

| Lubricant Additives | Improving anti-wear performance of biodegradable lubricants. nih.gov | High-performance, environmentally friendly lubricants. nih.gov |

| Flame Retardants | Development of halogen-free flame retardant systems. mdpi.com | Safer plastics and textiles with reduced flammability. mdpi.com |

| Functional Polymers | Synthesis of polymers with tailored properties via the Kabachnik-Fields reaction. nih.gov | Metal sequestration, advanced hydrogels, bioimaging probes. nih.gov |

| Advanced Materials | Creation of phosphonic acid-based copolymers. | Improved dental adhesives and other high-performance materials. |

| Medicinal Chemistry | Design and synthesis of novel phosphonate-based therapeutics. nih.gov | Antiviral and other targeted drug therapies. nih.gov |

Properties

IUPAC Name |

dioctoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O3P/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSFNSJUKGEOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO[P+](=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051481 | |

| Record name | Dioctyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1809-14-9 | |

| Record name | Dioctyl phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1288UQR6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of Dioctyl Phosphonate

Established Synthetic Routes for Dioctyl Phosphonate (B1237965) and Derivatives

Several methods exist for the preparation of dialkyl alkylphosphonates and their derivatives. These include the esterification of alkylphosphonic acids and reactions involving dialkyl phosphites, notably the Michaelis-Arbuzov reaction.

Esterification of Alkylphosphonic Acids

Direct esterification of phosphonic acids can be challenging, as P-acids are known to resist undergoing direct esterification under typical conditions. mdpi.comnih.govnih.gov However, methods have been developed to achieve this transformation. One approach involves the reaction of alkylphosphonic acids with alcohols under specific conditions. For instance, microwave irradiation in the presence of an ionic liquid like [bmim][BF₄] has been shown to facilitate the monoesterification of alkylphosphonic acids with alcohols. mdpi.comnih.gov Another method involves using polymer-supported triphenylphosphine (B44618) for the esterification of alkylphosphonic acids with primary alcohols, iodine, and imidazole, yielding pure phosphonate esters after filtration. researchgate.net

Interactive Table 1: Examples of Alkylphosphonic Acid Esterification Conditions

| Alkylphosphonic Acid | Alcohol | Conditions | Product Type | Selectivity (%) | Yield (%) |

| Various | C₂–C₄ | MW irradiation, [bmim][BF₄] | Monoester | 80–98 | 61–79 |

| Alkylphosphonic Acids | Primary | Polymer-supported PPh₃, I₂, Imidazole | Diester | - | 83–94 |

Reactions Involving Dialkyl Phosphites

Dialkyl phosphites, compounds containing a P-H bond, are versatile precursors for the synthesis of organophosphonates. They can undergo addition reactions across unsaturated groups, such as in the Abramov reaction with aldehydes to form α-hydroxyphosphonates. mdpi.comresearchgate.netwikipedia.org

A key reaction involving dialkyl phosphites for the formation of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.orgchinesechemsoc.orgnih.govwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate and another alkyl halide. While the classical Michaelis-Arbuzov reaction uses trialkyl phosphites, related processes involving dialkyl phosphites can also lead to phosphonates. For example, dialkyl H-phosphonates can react with carbonyl compounds in the presence of hydrogen chloride to yield dialkyl 1-hydroxyalkylphosphonates via an Arbuzov-like reaction of in situ generated oxonium salts. researchgate.net

Processes for Dialkyl Alkylphosphonate Preparation

The preparation of dialkyl alkylphosphonates, including dioctyl phosphonate, is frequently achieved through the Michaelis-Arbuzov reaction. This method involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, this would typically involve trioctyl phosphite reacting with an alkyl halide, or a dialkyl phosphite reacting with an octyl halide under specific conditions.

Another process for preparing dialkyl alkylphosphonates from dialkyl phosphites involves the reaction with an alkali metal. This reaction of about one mole of an alkali metal with about two moles of dialkyl phosphite can form dialkyl alkylphosphonate and alkali metal monoalkyl phosphite. The reaction is typically conducted with heat, ranging from approximately 50 °C to 200 °C, and can take several hours. google.com This method is reported to provide high yields and avoids the halide by-products associated with alkyl halide routes. google.com

Interactive Table 2: Comparison of Dialkyl Alkylphosphonate Synthesis Methods

| Method | Reactants | Key Feature / Byproduct | Temperature Range (°C) |

| Michaelis-Arbuzov (Trialkyl Phosphite) | Trialkyl phosphite, Alkyl halide | Alkyl halide byproduct | Typically heated |

| Reaction of Dialkyl Phosphite with Alkali Metal | Dialkyl phosphite, Alkali metal | Alkali metal monoalkyl phosphite | 50–200 |

| Pudovik Reaction (Dialkyl Phosphite) | Dialkyl phosphite, Carbonyl compound, Amine | Forms α-aminophosphonates | Varied |

| Abramov Reaction (Dialkyl Phosphite) | Dialkyl phosphite, Carbonyl compound | Forms α-hydroxyphosphonates | Varied |

Mechanistic Investigations of this compound Formation and Transformation

Understanding the reaction mechanisms involved in the formation and transformation of organophosphorus compounds is crucial for optimizing synthetic routes and developing new methodologies.

Elucidation of Organic Reaction Mechanisms

The Michaelis-Arbuzov reaction mechanism is well-documented. It typically involves the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. organic-chemistry.orgchinesechemsoc.orgwikipedia.org This is followed by the dealkylation of the phosphonium salt by a halide ion, which attacks one of the alkyl groups attached to the oxygen, leading to the formation of the pentavalent phosphonate ester and a new alkyl halide. organic-chemistry.orgchinesechemsoc.orgwikipedia.org Evidence supports an S₂-type mechanism for the dealkylation step, often with inversion of configuration at the carbon center being attacked by the halide anion. wikipedia.org However, in some cases, particularly with tertiary alkyl halides, a carbocation-based mechanism similar to an S₁ reaction may be involved. wikipedia.org

For the esterification of alkylphosphonic acids, computational studies using Density Functional Theory (DFT) have explored reaction mechanisms. For instance, the monoesterification of alkylphosphonic acids with alcohols under microwave irradiation in the presence of ionic liquids is proposed to occur via a multi-step mechanism with a high enthalpy of activation. mdpi.comnih.gov

Role of Catalysts in Synthesis and Derivatization

Catalysts play a significant role in facilitating the synthesis and derivatization of organophosphorus compounds. In the Michaelis-Arbuzov reaction, while it can proceed thermally, the presence of Lewis acids can promote the reaction under milder conditions. organic-chemistry.orgchinesechemsoc.org For example, Lewis acids such as trimethylsilyl (B98337) halides have been shown to promote the phosphonylation of benzyl (B1604629) halides. chinesechemsoc.org Palladium catalysis has also been employed in Michaelis-Arbuzov reactions, such as in the water-promoted reaction of triaryl phosphites with aryl iodides. organic-chemistry.org

In the esterification of alkylphosphonic acids, ionic liquids like [bmim][BF₄] can act as additives that enhance microwave absorption, thereby promoting the reaction. mdpi.comnih.gov Polymer-supported triphenylphosphine has been demonstrated as an effective catalyst for the mild and efficient esterification of alkylphosphonic acids. researchgate.net

Catalysts are also important in other reactions involving dialkyl phosphites, such as the Pudovik reaction (addition of dialkyl phosphites to imines or carbonyl compounds in the presence of amines) and the Abramov reaction (addition of dialkyl phosphites to carbonyl compounds). mdpi.comresearchgate.netcore.ac.ukgoogle.com.pg For example, triethylamine (B128534) and metal alkoxides have been used as catalysts in the reaction of dialkyl phosphites with carbonyl compounds to form α-hydroxyphosphonates. google.com.pg Solid catalysts like Al₂O₃/KF and Na₂CO₃ under microwave irradiation have also been employed in the synthesis of α-hydroxyphosphonates from dialkyl phosphites and carbonyl compounds. mdpi.com

Interactive Table 3: Examples of Catalysts in Organophosphorus Synthesis

| Reaction Type | Catalysts |

| Michaelis-Arbuzov | Lewis acids (e.g., trimethylsilyl halides), Palladium complexes |

| Esterification of Alkylphosphonic Acids | Ionic liquids (e.g., [bmim][BF₄]), Polymer-supported triphenylphosphine |

| Addition of Dialkyl Phosphites to Carbonyls (Abramov) | Amines (e.g., triethylamine), Metal alkoxides, Al₂O₃/KF, Na₂CO₃ |

| Addition of Dialkyl Phosphites to Imines (Pudovik) | Amines, Metal halides, Gold complexes, Zinc(II) di(l-prolinate) |

Novel Synthetic Strategies and Green Chemistry Approaches

Research into the synthesis of this compound (CAS 1809-14-9) and related this compound compounds highlights several synthetic routes. While specific detailed studies on novel or green synthetic strategies solely for this compound (CAS 1809-14-9) were not extensively found in the provided search results, insights can be drawn from the synthesis of related phosphonates and general advancements in phosphonate synthesis incorporating green chemistry principles.

One approach to synthesizing dioctyl phosphonates, such as dioctyl phenylphosphonate (B1237145) and dioctyl octylphosphonate, involves the reaction of phosphoryl chloride with organometallic reagents followed by quenching with 1-octanol (B28484). For instance, dioctyl phenylphosphonate has been prepared using phenylmagnesium bromide and 1-octanol with phosphoryl chloride in anhydrous diethyl ether. Similarly, dioctyl octylphosphonate was synthesized using octylmagnesium bromide and 1-octanol under similar conditions. These methods typically involve multiple steps and the use of ethereal solvents.

General methods for preparing phosphonic acids, which can be related to phosphonate synthesis, include the dealkylation of dialkyl phosphonates. Common methods involve hydrolysis with concentrated hydrochloric acid or the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. These methods are often employed for the cleavage of alkyl-phosphonate bonds.

While direct novel or green synthetic routes for this compound (CAS 1809-14-9) were not prominently featured, the field of phosphonate synthesis is seeing advancements in green chemistry. For example, the synthesis of other phosphonates, such as alpha-aminophosphonates, has been explored using green and efficient one-pot methods. These methods have employed catalysts under microwave irradiation and solvent-free conditions, demonstrating principles of green chemistry such as reducing reaction steps, minimizing solvent usage, and utilizing energy-efficient heating methods.

Another relevant green chemistry approach observed in the synthesis of phosphorus-containing materials is the sol-gel process. This method is considered green due to its mild reaction conditions, often using water or alcohols as solvents at room temperature. The sol-gel process is a promising route for obtaining metal-phosphonate networks and could potentially be adapted or inspire novel, environmentally benign routes for synthesizing certain phosphonate structures.

Advanced Spectroscopic and Analytical Characterization of Dioctyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of molecules. researchgate.net For organophosphorus compounds like dioctyl phosphonate (B1237965), both proton (¹H) and phosphorus-31 (³¹P) NMR are fundamentally important for structural confirmation and analysis. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of the organic moieties of the molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals of the proton signals, the arrangement of hydrogen atoms within the dioctyl chains can be confirmed. The signals for the protons on the carbon atoms adjacent to the phosphorus-oxygen bond are of particular interest. These protons are coupled to the phosphorus nucleus, resulting in characteristic splitting patterns that aid in structural assignment. jeol.com A new method utilizing ¹H-NMR has been developed to both identify and quantify bisphosphonates in various solutions. nih.gov

The spectrum of dioctyl phosphonate is expected to show distinct signals corresponding to the different methylene (B1212753) (-CH₂-) groups in the n-octyl chains and a terminal methyl (-CH₃) group. The protons on the carbon alpha to the oxygen atom (P-O-CH₂-) will appear as a multiplet at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. This signal will also exhibit coupling to the ³¹P nucleus.

Table 1: Representative ¹H NMR Spectral Data for the Octyl Group in a Phosphonate Environment Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and spectrometer frequency.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| P-O-CH₂-R | ~3.9 - 4.1 | Multiplet | Coupling to adjacent CH₂ and ³¹P nucleus. |

| -CH₂- (chain) | ~1.2 - 1.7 | Multiplet | Overlapping signals from the methylene groups of the octyl chain. |

| -CH₃ | ~0.8 - 0.9 | Triplet | Terminal methyl group of the octyl chain. |

Given that the ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, ³¹P NMR spectroscopy is an exceptionally sensitive and direct method for analyzing phosphonates. mdpi.com It provides a distinct signal for the phosphorus atom, and its chemical shift is highly indicative of the phosphorus atom's oxidation state and chemical environment. mdpi.comjeol.com The broad chemical shift range in ³¹P NMR allows for excellent signal separation, minimizing the risk of signal overlap, which can be a challenge in ¹H NMR. mdpi.com

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift value helps to confirm the phosphonate structure. Furthermore, two-dimensional NMR techniques, such as ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively establish the connectivity between the phosphorus atom and the protons of the octyl groups. jeol.comresearchgate.net While direct ¹H-³¹P correlations can be complex to interpret due to multiple bond couplings, advanced experiments can selectively extract specific couplings to resolve ambiguities. jeol.com

Table 2: Typical ³¹P NMR Chemical Shift for Dialkyl Phosphonates

| Compound Class | Typical Chemical Shift (δ, ppm) | Reference Standard |

|---|---|---|

| Dialkyl Phosphonates (RO)₂P(O)H | +5 to +10 | 85% H₃PO₄ |

Mass Spectrometry (MS) Techniques for Molecular and Compositional Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. uni-goettingen.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of volatile and semi-volatile compounds. impactfactor.org It is particularly well-suited for separating this compound from complex mixtures and identifying its degradation products. nih.govnih.gov In GC-MS, the sample is first separated based on the components' boiling points and interactions with a capillary column, after which the separated components are ionized and detected by the mass spectrometer. nih.gov

The electron ionization (EI) mass spectrum of this compound provides a molecular fingerprint, showing a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation patterns are often dominated by processes such as alpha-cleavages and hydrogen rearrangements, which provide valuable structural information. researchgate.net Analysis of homologous series of dialkyl phosphonates by GC-MS allows for the characterization and identification of these compounds based on their mass spectra and chromatographic retention indices. nih.gov This technique has been successfully applied to monitor the degradation of organophosphate compounds, demonstrating its utility in tracking the fate of these substances in various environments. nih.govnih.gov

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 306 | [C₁₆H₃₅O₃P]⁺ | Molecular Ion (M⁺) |

| 194 | [(C₈H₁₇O)P(O)H(OH)]⁺ | Loss of an octene (C₈H₁₆) fragment |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

| 83 | [H₄PO₃]⁺ | Phosphorous acid fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.be This makes it ideal for analyzing non-covalent complexes, thermally labile molecules, and polar compounds that are not amenable to GC-MS. uni-goettingen.deuliege.be While phosphonates are often analyzed in negative ion mode due to the acidic nature of the phosphonic acid group, ESI can be used in both positive and negative modes. researchgate.net

For this compound, ESI-MS can be used to study its interactions with other molecules, such as metal ions, to form charged complexes. nih.gov The technique allows for the determination of binding stoichiometries and the study of solution-phase equilibria. uliege.be Tandem mass spectrometry (MS/MS) can be performed on ions generated by ESI to induce fragmentation and gain structural insights. nih.gov This approach has been used to study the fragmentation behavior of various phosphine-based and phosphonate compounds, helping to elucidate their structures and reaction mechanisms. researchgate.netnih.gov

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a range of powerful separation techniques used to purify and analyze the components of a mixture. nih.gov For this compound, both gas and liquid chromatography are essential for quality control, purity assessment, and analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For phosphonates, which can be polar, ion-pair reversed-phase HPLC is a common approach. This method involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention and separation on a nonpolar column. nih.gov Another approach for polar phosphonates is Hydrophilic Interaction Chromatography (HILIC). wiley.com

Gas Chromatography (GC), as discussed in the context of GC-MS, is the method of choice for analyzing the purity of this compound, provided it is sufficiently volatile and thermally stable. journaljpri.com The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis and the detection of impurities. journaljpri.com Different types of stationary phases (columns) can be used to optimize the separation of diocty phosphonate from starting materials, byproducts, or degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For compounds like this compound, which lack a strong ultraviolet (UV) chromophore, detection can be challenging and often requires specialized detectors or derivatization methods. sigmaaldrich.com The analysis of phosphonates can be complex due to their polarity and potential for matrix effects. wiley.com

Research Findings: The chromatographic behavior of this compound is dictated by its long alkyl chains, making it suitable for reversed-phase HPLC. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. Due to its limited polarity, this compound would elute relatively quickly in highly aqueous mobile phases. To achieve adequate retention and separation, a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water is typically employed.

Because this compound does not absorb UV light, standard UV detectors are ineffective. sigmaaldrich.com Therefore, detection is commonly achieved using universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for highly sensitive and specific detection. wiley.com Ion-pairing reagents, such as N,N-dimethylhexylamine (NNDHA), can be added to the mobile phase to improve chromatographic retention on reversed-phase columns and enhance ionization for MS detection. sigmaaldrich.com

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water gradient |

| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min |

| Ion-Pairing Agent | Optional: N,N-dimethylhexylamine (NNDHA) for improved retention and MS sensitivity sigmaaldrich.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for reaction monitoring and purity assessment. mit.edu It operates on the principle of differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid solvent). wisc.edu

Research Findings: For the analysis of this compound, a standard silica (B1680970) gel plate (Silica Gel 60 F254) serves as the stationary phase. wisc.edu The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of intermediate polarity is generally required. A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) allows for the adjustment of the retention factor (Rf) to an optimal value, typically between 0.3 and 0.5.

Since this compound is a colorless compound, visualization of the separated spot on the TLC plate is necessary. If the TLC plate contains a fluorescent indicator (F254), spots can often be seen as dark patches under UV light at 254 nm. Alternatively, the plate can be stained using chemical reagents. Common stains include iodine vapor, which reversibly adsorbs onto organic compounds to produce brown spots, or a potassium permanganate (B83412) solution, which reacts with oxidizable functional groups to leave a yellow spot on a purple background. mit.edu The Rf value is a characteristic property of a compound under a specific set of TLC conditions. mit.edu

Table 2: Typical TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate wisc.edu |

| Mobile Phase | Heptane:Ethyl Acetate (e.g., 7:3 v/v) |

| Application | Spotting of a dilute solution of the compound on the baseline |

| Development | In a closed chamber saturated with mobile phase vapor wisc.edu |

| Visualization | UV light (254 nm) or chemical staining (Iodine vapor, Potassium Permanganate) mit.edu |

Vibrational and Electronic Spectroscopy for Material and Ligand Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule.

Research Findings: this compound does not possess any significant chromophores—molecular features that absorb light in the 200-800 nm range. sigmaaldrich.com The molecule consists of P=O, P-O, C-C, C-H, and P-H bonds, none of which have electronic transitions in the UV-Vis region. Consequently, a UV-Vis spectrum of pure this compound shows no characteristic absorption peaks (λmax) and the technique is not suitable for its direct detection or quantification.

For quantitative analysis of phosphonates using UV-Vis spectroscopy, indirect methods are typically employed. These methods involve a chemical reaction to produce a colored compound. One common approach is the digestion of the phosphonate to orthophosphate, which can then be reacted with a molybdate (B1676688) reagent to form a intensely colored phosphomolybdate complex. nih.gov Another method involves forming a complex between the phosphonate and a metal ion, such as Fe(III), and measuring the absorbance of the resulting complex. nih.gov

Table 3: UV-Vis Spectroscopic Properties of this compound

| Parameter | Value |

|---|---|

| λmax (nm) | None |

| Chromophore | Absent sigmaaldrich.com |

| Analytical Utility | Not suitable for direct analysis; requires derivatization or complexation nih.govnih.gov |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure and chemical bonding. It relies on the inelastic scattering of monochromatic light.

Research Findings: While a specific Raman spectrum for this compound is not readily available in the literature, the expected characteristic bands can be predicted based on data from analogous molecules like dimethyl methyl phosphonate and general knowledge of phosphonate vibrational modes. researchgate.net Raman spectroscopy is particularly useful for identifying the phosphonate functional group.

The spectrum would be dominated by vibrations of the phosphonate headgroup and the octyl chains. Key features would include a strong, sharp peak for the symmetrical stretching of the phosphate (B84403) group (O=P-O) around 960 cm⁻¹, which is often a prominent feature in the Raman spectra of phosphates and phosphorites. mdpi.com Other important bands include the P=O stretching vibration, P-O-C stretching, and various C-H stretching and bending modes from the two octyl chains.

Table 4: Predicted Principal Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~2900-2850 | C-H stretching (octyl chains) |

| ~2430 | P-H stretching |

| ~1460 | C-H bending (octyl chains) |

| ~1260 | P=O stretching |

| ~1040 | P-O-C stretching |

| ~960 | Symmetrical PO₂ stretching mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an essential technique for identifying functional groups.

Research Findings: The IR spectrum of a dialkyl phosphonate is characterized by several strong, diagnostic absorption bands. acs.org The most prominent features in the spectrum of this compound include the phosphoryl (P=O) stretching vibration and the P-H stretching vibration, which is a hallmark of H-phosphonates (phosphites). The spectrum also clearly shows absorptions from the P-O-C linkages and the long alkyl chains. The P=O stretching band typically appears in the region of 1260-1200 cm⁻¹. The P-H bond gives rise to a sharp absorption band around 2440-2350 cm⁻¹. The P-O-C single bond stretch is found in the 1050-970 cm⁻¹ region, while the strong C-H stretching vibrations of the octyl groups are observed between 2850 and 3000 cm⁻¹. acs.orgnih.gov

Table 5: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2955 - 2855 | C-H (alkyl) | Stretching |

| ~2430 | P-H | Stretching acs.org |

| ~1465 | C-H (alkyl) | Bending |

| ~1260 | P=O | Stretching acs.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net The technique involves diffracting a beam of X-rays off the regularly spaced atoms of a crystal lattice, producing a diffraction pattern that can be mathematically transformed into an electron density map of the molecule.

Research Findings: X-ray crystallography is only applicable to materials that can form well-ordered, single crystals. This compound is documented as being a liquid at room temperature and standard pressure. nih.gov As a result, single-crystal X-ray crystallography cannot be used to determine its molecular structure in its native state. The technique is reserved for phosphonate derivatives or metal-phosphonate complexes that are solid and can be crystallized. For flexible molecules like this compound, conformer generation for theoretical models is also often disallowed due to the high degree of flexibility in the alkyl chains. nih.gov

Coordination Chemistry and Metal Complexation Involving Dioctyl Phosphonate Ligands

Ligand Design and Coordination Modes of Dioctyl Phosphonates

The phosphonate (B1237965) group, characterized by a central phosphorus atom bonded to three oxygen atoms and one carbon atom, is an effective ligand for metal ions. acs.org Derived from phosphonic acids, the mono- or di-deprotonated phosphonate group can bind to metal centers in numerous ways, showcasing its versatility. acs.orgresearchgate.net The coordination modes can range from simple monodentate interactions to more complex bridging modes that link multiple metal centers, facilitating the formation of dimers, oligomers, or extended one-, two-, or three-dimensional coordination polymers. acs.org

The design of phosphonate ligands significantly influences the architecture of the resulting metal-organic materials. While simple phosphonic acids often lead to insoluble, extended networks, the introduction of bulky organic groups, such as the octyl chains in dioctyl phosphonate, can be used to control the nuclearity. researchgate.net This steric hindrance can prevent extensive polymerization, favoring the formation of discrete, soluble molecular complexes. researchgate.net Furthermore, the long alkyl chains of this compound impart significant hydrophobic character, influencing the solubility of its metal complexes in organic solvents and their interaction with nonpolar environments. The addition of phosphonic acid groups to otherwise insoluble organic molecules, such as diimides, has been shown to increase their water solubility, highlighting the tunability of these systems. rsc.org

Synthesis and Characterization of this compound-Metal Complexes

The synthesis of metal-phosphonate complexes is typically achieved through one of several established methods. These include direct reaction of the phosphonic acid or its ester with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. semanticscholar.orgrsc.org The choice of solvent, temperature, and pH can have a significant impact on the final product's structure and dimensionality. semanticscholar.orgrsc.org

Characterization of the resulting complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, angles, and coordination environments of the metal ions. mdpi.com Spectroscopic methods are also crucial; ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy confirms the coordination of the phosphonate group to the metal center, typically observed as a shift in the signal compared to the free ligand. mdpi.com Infrared (IR) spectroscopy provides information on the P-O bond vibrations, which are also affected by coordination.

Zirconium phosphates and their organic derivatives, zirconium phosphonates (ZrPs), are a well-studied class of materials known for their high thermal and chemical stability, layered structures, and utility in catalysis. mdpi.com Layered zirconium phosphonates typically adopt one of two main structures, designated alpha (α) and gamma (γ). mdpi.com

In α-type zirconium phosphonates, each layer consists of a plane of zirconium atoms bridged by phosphonate groups located above and below the plane. The organic groups (e.g., octyl) extend outwards from the layer surfaces into the interlayer space. mdpi.com

The γ-type structure is composed of two parallel planes of zirconium atoms bridged by the phosphonate groups, creating a bilayer structure. mdpi.com

The presence of P-OH groups on the surface of the layers imparts Brønsted acidity, while the Zr⁴⁺ centers can act as Lewis acid sites, making these materials effective solid acid catalysts. mdpi.com The long alkyl chains of this compound would be expected to form a hydrophobic, non-polar interlayer region within these layered structures.

This compound and its analogues form complexes with a wide range of transition metals, leading to diverse structural motifs. A notable example involves the formation of "nanojars," which are large, supramolecular coordination complexes. nih.gov Specifically, various alkyl phosphonates (with R groups including methyl, butyl, and dodecyl) have been shown to template the formation of copper-based nanojars with the general formula [RPO₃⊂{cis-Cuᴵᴵ(μ-OH)(μ-pz)}ₙ]²⁻ (where pz = pyrazolate). nih.govvub.be In these structures, the nanojar self-assembles around the hydrophilic phosphonate headgroup, while the hydrophobic alkyl chain extends outwards from the cavity. nih.gov

Supramolecular Host-Guest Interactions with Phosphonate Anions

The ability of phosphonate anions to act as guests within supramolecular hosts is a key feature of their chemistry. The copper-based nanojars provide a prime example of this phenomenon. mdpi.comvub.be These neutral host assemblies are formed from multiple copper(II) pyrazolate/hydroxide (B78521) rings and possess a highly hydrophilic interior cavity. mdpi.comnih.gov

The phosphonate anion is bound within this cavity exclusively through a multitude of non-covalent interactions, primarily hydrogen bonds. vub.be X-ray crystallography has revealed that the entrapped anion acts as an essential "glue," holding the nanojar's rings together through H-bonds between the phosphonate oxygen atoms and the hydroxide groups lining the cavity. mdpi.comvub.be The hydrophobic part of the phosphonate, such as the octyl chains, remains outside the nanojar. nih.gov The binding is remarkably strong, and an empty nanojar host has never been detected, indicating the templating role of the anion guest. mdpi.com

The specificity of host-guest binding arises from the combination of multiple weak interactions, including hydrogen bonding, van der Waals forces, and potentially anion-π interactions. researchgate.netnih.gov Solid-state structural analysis provides a static picture of these forces, allowing for detailed characterization of the host-guest complex. nih.gov

Table 1: Structural Parameters of Phosphonate-Nanojar Host-Guest Interactions

| Interaction Type | Parameter | Observed Range / Value | Reference |

|---|---|---|---|

| Inter-ring Interactions | Average axial Cu···O distance | 2.483(5)–2.540(5) Å | mdpi.com |

| Average H-bonded O···O distance | 2.744(5)–2.868(6) Å | mdpi.com | |

| Host-Guest H-Bonding | Average O···O distance (Host-Anion) | 2.836(5)–2.965(13) Å | mdpi.com |

| Number of H-bonds (<3.2 Å) | 11-12 | mdpi.com | |

| Anion-π Interactions (Phenylphosphonate Example) | Centroid-centroid distance (Ph/pz) | 4.343(9)–6.061(2) Å | mdpi.comvub.be |

| Dihedral angles (Ph/pz) | 12.7(6)°–65.6(2)° | mdpi.comvub.be |

Computational and Theoretical Studies of Metal-Phosphonate Interactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of metal-phosphonate interactions. These studies provide deep insights into electronic structure, bonding nature, complex stability, and reaction mechanisms that can be difficult to probe experimentally.

DFT calculations have been successfully employed to investigate the adsorption of phosphonic acids onto metal-organic frameworks (MOFs). For instance, a study on the adsorption of phenyl phosphonic acid on the zirconium nodes of the NU-1000 MOF elucidated the electronic structure and adsorption energies, providing a reliable theoretical model that matched experimental spectroscopic data. vub.be

Theoretical studies have also been used to compare the extraction capabilities of different ligands. A DFT study on the extraction of zirconium nitrate (B79036) found that phosphonate ligands like dibutylbutyl phosphonate (DBBP)—a structural analogue of this compound—exhibit stronger complexation with the zirconium center compared to phosphate (B84403) ligands like tri-n-butyl phosphate (TBP). researchgate.net The calculated complexation energies were significantly higher for the phosphonate ligands. researchgate.net This enhanced affinity is attributed to the higher basicity of the phosphoryl oxygen in phosphonates. researchgate.net Energy Decomposition Analysis (EDA) further revealed that the interaction is predominantly electrostatic in nature. researchgate.net

Furthermore, DFT has been used to understand the selective adsorption of metal ions. Calculations showed that exfoliated nano-zirconium phosphate has the strongest adsorption capability for Pb(II) ions compared to other heavy metals, explaining its high selectivity in electrochemical sensing applications. nih.gov These computational approaches allow for the rational design of new materials and provide a fundamental understanding of the forces governing metal-phosphonate complexation. vub.be

Table 2: Calculated Complexation and Extraction Energies for Zirconium Nitrate with Phosphonate and Phosphate Ligands

| Ligand Type | Ligand Example | Gas Phase Complexation Energy (kcal/mol) | Solvent Phase Extraction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Phosphonate | DBBP / DAAP | ~ -61 | ~ -53 | researchgate.net |

| Phosphate | TBP | -58 | -50 | researchgate.net |

DBBP: Dibutylbutyl phosphonate; DAAP: Diamylamyl phosphonate; TBP: Tri-n-butyl phosphate. Energies calculated at the RI-BP86-ZORA/def2-TZVP-D3BJ level. researchgate.net

Applications of Dioctyl Phosphonate in Advanced Materials Science

Polymer Modification and Additive Science

As an additive, dioctyl phosphonate (B1237965) imparts critical functionalities to polymer systems, including plasticization, flame retardancy, and stabilization, thereby enhancing their processing characteristics and service life.

Plasticizers are additives that increase the flexibility, workability, and durability of a material, particularly polymers like polyvinyl chloride (PVC). yaroschem.comthesuntek.com The primary mechanism of an external plasticizer like dioctyl phosphonate involves its molecules embedding themselves between the long polymer chains. This action increases the "free volume" and reduces the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the polymer chains together. pschemi.com By spacing the chains apart, the plasticizer allows them to move more freely past one another, which lowers the material's glass transition temperature (Tg) and results in a softer, more flexible, and less brittle product. researchgate.net

The performance of a plasticizer is determined by its compatibility with the polymer, its efficiency in imparting flexibility, and its permanence (resistance to migration). While dioctyl phthalate (B1215562) (DOP) has historically been a benchmark plasticizer for PVC, organophosphorus compounds like this compound offer comparable plasticizing effects. yaroschem.comecoplasticizers.comresearchgate.net They enhance mechanical properties such as elongation at break while reducing tensile strength and hardness, consistent with increased flexibility. researchgate.netrdd.edu.iq The choice of plasticizer significantly impacts the final properties of the polymer blend, with factors like thermal stability and low-temperature flexibility being critical for specific applications. yuanlongchem.comlongchangchemical.com

| Property | Phthalate Esters (e.g., DOP) | Terephthalate Esters (e.g., DOTP) | Phosphonate/Phosphate (B84403) Esters |

|---|---|---|---|

| Plasticizing Efficiency | High | Good | Good to High |

| Low-Temperature Flexibility | Good | Excellent | Good |

| Thermal Stability | Moderate | High | Good to High |

| Migration Resistance | Moderate | High | Good |

| Added Functionality | None | None | Flame Retardancy |

Phosphorus-based compounds, including phosphonates, are effective flame retardants for a wide range of polymers. nih.govresearchgate.net Their mechanism of action is multifaceted and can occur in both the condensed (solid) phase and the gas phase during combustion. flameretardants-online.comfrontiersin.org

Condensed-Phase Mechanism : This is the primary mode of action for many phosphorus flame retardants. flameretardants-online.com Upon heating, this compound can decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer to form a stable layer of char on the material's surface. flameretardants-online.comfrontiersin.org This char layer serves as a physical barrier that insulates the underlying polymer from heat and oxygen, slowing down further pyrolysis and the release of flammable volatile gases. nih.govfrontiersin.org

Gas-Phase Mechanism : Some phosphorus compounds can also volatilize during combustion and act as flame inhibitors in the gas phase. nih.govmdpi.com They release phosphorus-containing radicals (e.g., PO•) that scavenge the highly reactive H• and OH• radicals responsible for propagating the combustion chain reaction in the flame. flameretardants-online.com This interruption of the radical chain reaction extinguishes the flame and reduces heat feedback to the polymer surface. nih.gov

The addition of phosphorus flame retardants like this compound can significantly improve the fire safety of polymeric materials, as demonstrated by metrics such as the Limiting Oxygen Index (LOI) and heat release rate in cone calorimetry tests. specialchem.commdpi.com

| Polymer System | Phosphorus FR Type | Key Performance Improvement | Primary Mechanism |

|---|---|---|---|

| Polycarbonate (PC) | Sulfonated Phosphazene | Increased LOI, reduced heat release | Condensed & Gas Phase |

| Polyethylene Terephthalate (PET) | Polyphosphonate | Increased char residue, reduced heat/smoke | Condensed Phase |

| Epoxy Resin | DOPO-derivatives | Enhanced char formation | Condensed Phase |

| Polyamide (PA) | Red Phosphorus | High FR efficiency at low loading | Condensed & Gas Phase |

Polyvinyl chloride (PVC) is notoriously susceptible to thermal degradation at processing temperatures, which involves the autocatalytic loss of hydrochloric acid (HCl). core.ac.ukacademicjournals.org This degradation leads to discoloration, embrittlement, and a loss of mechanical properties. Thermal stabilizers are essential additives used to prevent this degradation during processing and to extend the service life of the final product. academicjournals.orgmdpi.com

The stabilization mechanism for phosphites and related phosphonate compounds involves several actions. Primarily, they act as acid scavengers, neutralizing the HCl that is released during the initial stages of degradation. mdpi.comresearchgate.net This prevents HCl from catalyzing further unzipping of the polymer chains. mdpi.com Additionally, organophosphites can replace the labile chlorine atoms (often at allylic sites) on the PVC chain with more stable phosphonate groups, thereby eliminating the initiation sites for dehydrochlorination. core.ac.ukresearchgate.net By preventing the formation of conjugated double bonds that cause discoloration and structural weakness, stabilizers like this compound contribute significantly to the processing stability and long-term durability of PVC products. researchgate.net

| Stabilizer System | Effect on Degradation Onset Temp. | Primary Stabilization Mechanism |

|---|---|---|

| Unstabilized PVC | Base Level | N/A |

| Metal Soaps (Ca/Zn Stearate) | Increased | HCl Scavenging, Labile Cl Substitution |

| Organotin Compounds | Significantly Increased | HCl Scavenging, Labile Cl Substitution |

| Phosphites/Phosphonates | Increased | HCl Scavenging, Antioxidant, Labile Cl Substitution |

Development of Functional Materials

Beyond its role as a bulk polymer additive, this compound is a critical component in the formulation of specialized functional materials, such as membranes for electrochemical sensors and as a chemical precursor for inorganic synthesis.

Ion-selective electrodes (ISEs) are electrochemical sensors used to measure the concentration of specific ions in a solution. researchgate.net A common type of ISE consists of a polymeric membrane, typically made of PVC, which incorporates an ionophore—a molecule that selectively binds to the target ion. researchgate.netnih.gov

In the fabrication of these membranes, a plasticizer is essential to dissolve the PVC, the ionophore, and any ionic additives into a homogeneous, flexible, and functional film. researchgate.netnih.gov this compound and its analogue, dioctylphenyl phosphonate, are frequently used as plasticizing solvent mediators in this context. The plasticizer's role is crucial as it not only provides the mechanical properties for the membrane but also influences the dielectric constant of the membrane phase, which in turn affects the electrode's potentiometric response, selectivity, and operational lifetime. nih.gov The performance of the ISE, including its detection limit, linear range, and selectivity over interfering ions, is highly dependent on the composition of the membrane cocktail, with the plasticizer being a key variable.

| Target Ion | Ionophore | Plasticizing Solvent Mediator | Performance Characteristic |

|---|---|---|---|

| Lead (Pb²⁺) | Bis-thiourea derivative | Dioctyl phthalate | Nernstian response over 10⁻⁶ to 10⁻² M range |

| Hyoscyamine (Hy⁺) | Hyoscyamine-tetraphenylborate | Dioctyl phthalate | Linear response from 10⁻⁵ to 10⁻² M |

| Phosphate (HPO₄²⁻) | Cyclic Polyamine | Various (testing lipophilicity) | Selectivity and lifetime dependent on plasticizer |

| Lead (Pb²⁺) | Lead-Antarox CO-880 complex | Dioctylphenyl phosphonate (DOPP) | Good end-point breaks in potentiometric titrations |

Layered metal phosphonates, particularly those of zirconium, are a class of organic-inorganic hybrid materials with well-ordered structures and potential applications in catalysis, ion exchange, and as molecular sieves. rsc.orgmdpi.com The synthesis of these materials requires a phosphonic acid precursor.

Dialkyl phosphonates, such as this compound, serve as convenient starting materials for this process. rsc.org The synthesis typically involves a two-step approach:

Hydrolysis : The dialkyl phosphonate is first hydrolyzed to the corresponding phosphonic acid. This is commonly achieved by refluxing with a strong acid, such as concentrated hydrochloric acid (HCl), which cleaves the ester P-O-C bonds to form P-OH groups. nih.govnih.govresearchgate.net

Precipitation/Crystallization : The in situ generated phosphonic acid is then reacted with a metal salt, such as zirconyl chloride (ZrOCl₂), in an aqueous solution. This leads to the precipitation of the layered zirconium phosphonate material, where zirconium atoms are bridged by the phosphonate groups. rsc.orgmdpi.com

This method avoids the often difficult purification of the phosphonic acids themselves and allows for the direct synthesis of crystalline zirconium phosphonate materials from readily available dialkyl phosphonate precursors. rsc.org

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Hydrolysis | This compound, Hydrochloric Acid (HCl) | Reflux in aqueous solution | Octylphosphonic Acid (in situ) |

| 2. Precipitation | Octylphosphonic Acid, Zirconyl Chloride (ZrOCl₂) | Reaction in aqueous solution | Layered Zirconium Octylphosphonate |

Role in Nanomaterial Synthesis and Surface Functionalization

The phosphonate functional group is a highly effective ligand for the synthesis and surface modification of a wide range of nanomaterials, especially metal oxide nanoparticles. Phosphonates serve as excellent capping agents that can control particle size, prevent agglomeration, and impart new functionalities to the nanoparticle surface.

During nanoparticle synthesis, the inclusion of phosphonate-based molecules can stabilize nascent particles, ensuring they remain discrete and well-dispersed in a solvent. The phosphonate headgroup forms a robust covalent bond with the metal atoms on the surface of oxide nanoparticles, such as magnetite (Fe₃O₄), silica (B1680970) (SiO₂), and titania (TiO₂). mdpi.comufc.brnih.gov This strong interaction is crucial for creating stable colloidal suspensions. For instance, poly(vinylphosphonates) have been used as a coating for magnetite nanoparticles, resulting in excellent stability in aqueous suspensions. mdpi.com The organic tails of the phosphonate molecule, such as the octyl chains in this compound, extend away from the nanoparticle surface. These chains influence the nanoparticle's solubility, allowing for their dispersion in various media, from aqueous to nonpolar organic solvents, depending on the nature of the alkyl group. acs.org

Surface functionalization with phosphonates is a key strategy for tailoring the interface between a nanoparticle and its environment. This modification can imbue the nanoparticle with specific properties required for advanced applications. nih.gov For example, phosphonate-functionalized silica nanoparticles have been developed for hosting large molecules like proteins, and magnetic mesoporous silica nanoparticles modified with phosphonate-functionalized ionic liquids have shown high selectivity in enriching biological molecules. qmul.ac.ukrsc.org The use of phosphonates is a versatile method for creating hybrid organic-inorganic nanomaterials with precisely controlled surface properties. researchgate.net

| Nanoparticle Core | Phosphonate Ligand Type | Key Feature/Application | Reference |

|---|---|---|---|

| Magnetite (Fe₃O₄) | Poly(vinylphosphonates) | High stability in aqueous suspension; potential for rare-earth metal ion binding. | mdpi.com |

| Mesoporous Silica (MSN) | Phosphonate Groups | Investigated for cytotoxic effects and potential as anticancer agents. | nih.gov |

| Organosilica | Dimethylphosphonatoethyltrimethoxysilane | Large pore nanoparticles for protein immobilization and catalysis. | qmul.ac.uk |

| Magnetic Mesoporous Silica | Phosphonate-functionalized ionic liquid | Selective enrichment of phosphopeptides for proteomics. | rsc.org |

Surface Science and Interfacial Phenomena

The interaction of phosphonates with surfaces, particularly metal oxides, is a cornerstone of their utility in materials science. This interaction governs the formation of stable interfaces and highly organized molecular layers.

Adsorption Behavior on Metal-Oxide Substrates

The adsorption of alkyl phosphonates and phosphonic acids onto metal-oxide substrates is characterized by the strong affinity of the phosphonate headgroup for the oxide surface. This process typically involves a condensation reaction between the P-OH groups of a phosphonic acid (or hydrolysis of a phosphonate ester) and the surface hydroxyl groups (M-OH) of the metal oxide, leading to the formation of robust P-O-M linkages. researchgate.net

Studies on n-octylphosphonic acid (OPA), a close analogue of this compound, on aluminum oxide have shown that the adsorption process can be complex. acs.orgresearchgate.net Rather than a simple monolayer, the growth can follow a Stranski-Krastanov mechanism, where an initial monolayer forms, followed by the growth of multilayers or islands. acs.org The choice of solvent can also significantly impact the resulting film; for example, using ethanol (B145695) as a solvent for OPA deposition on aluminum oxide can lead to unstable adsorption and attack of the oxide film itself. researchgate.net

The stability and order of the adsorbed phosphonate layer are highly dependent on the specific metal oxide used. Research using octadecylphosphonic acid (ODPA) has demonstrated that the strength of the surface interaction and the conformational order of the alkyl chains decrease in the order: zirconated silica > Zirconium dioxide (ZrO₂) > Titanium dioxide (TiO₂). psu.eduacs.org This indicates that substrates like zirconia form particularly stable and well-ordered layers with alkyl phosphonates. psu.eduacs.org The binding mode of the phosphonate group to the surface can vary, including monodentate, bidentate, and tridentate coordination, which influences the packing density and stability of the resulting layer. researchgate.net

| Phosphonic Acid | Substrate | Observed Adsorption Behavior/Property | Reference |

|---|---|---|---|

| n-Octylphosphonic Acid (OPA) | Aluminum Oxide | Forms multilayers via a Stranski-Krastanov growth mechanism. | acs.org |

| Octadecylphosphonic Acid (ODPA) | Zirconium Dioxide (ZrO₂) | Forms dense, highly ordered monolayers with strong surface interaction. | psu.eduacs.org |

| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | Forms monolayers with lower conformational order compared to ZrO₂. | psu.eduacs.org |

| Amino-alkylphosphonic acids | Titanium Dioxide (TiO₂) | Modification degree is dependent on concentration and alkyl chain length. | acs.org |

Formation of Self-Assembled Monolayers

This compound and related alkyl phosphonic acids are ideal candidates for forming self-assembled monolayers (SAMs) on various surfaces. SAMs are highly organized, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of amphiphilic molecules. princeton.edunih.gov For phosphonates on metal oxides, the phosphonate group acts as the anchor, binding strongly to the substrate, while the octyl chains orient themselves away from the surface.

The formation of phosphonate SAMs results in a dramatic alteration of the substrate's surface properties. The dense packing of the alkyl chains creates a new, well-defined organic surface. nih.gov For molecules with alkyl chains like the octyl groups, this typically results in a highly hydrophobic (water-repellent) surface. Studies on various alkyl phosphonic acids on aluminum substrates have reported the formation of very hydrophobic surfaces with water contact angles exceeding 125°. osti.gov

The quality of the SAM, including its packing density and molecular order, is crucial for its performance. Using techniques like quartz crystal microbalance (QCM), researchers have determined the surface coverage and packing density of these monolayers. For example, a SAM of octadecylphosphonate on the native oxide of silicon was found to have a surface coverage of approximately 0.90 nmol/cm², corresponding to a cross-sectional area of about 18.5 Ų per molecule. princeton.edu This value is close to the packing density of crystalline aliphatic chains, indicating the formation of a dense, well-ordered film. The robustness and high quality of phosphonate-based SAMs make them a superior choice for modifying oxide surfaces in demanding applications. researchgate.netnih.gov

| Molecule | Substrate | Property | Value | Reference |

|---|---|---|---|---|

| Octadecylphosphonate (ODP) | Silicon Oxide (SiO₂) | Surface Coverage | ~0.90 nmol/cm² | princeton.edu |

| Octadecylphosphonate (ODP) | Silicon Oxide (SiO₂) | Area per Molecule | ~18.5 Ų | princeton.edu |

| Decylphosphonic Acid (DP) | Aluminum (native oxide) | Water Contact Angle | > 125° | osti.gov |

| Octadecylphosphonic Acid (ODPA) | Aluminum (native oxide) | Water Contact Angle | > 125° | osti.gov |

Dioctyl Phosphonate in Lubrication and Tribology Research

Formulation and Performance as Lubricant Additives

Dioctyl phosphonate (B1237965) is utilized as a lubricant additive, often incorporated into synthetic base stocks such as poly-alpha olefin (PAO). researchgate.netmytribos.org Its primary function is to enhance the tribological properties of the base oil, particularly in the realm of wear protection. researchgate.net The Environmental Protection Agency (EPA) recognizes dioctyl phosphonate as a lubricating agent used in the petroleum lubricating oil and grease manufacturing sector. nih.gov

Studies comparing different phosphite (B83602) esters have shown that those with longer alkyl chains, such as this compound, exhibit better antiwear performance. researchgate.net However, this can be contrasted with worse extreme pressure properties when compared to phosphite esters with shorter alkyl chains. researchgate.net Research into phosphonate esters as additives in PAO for lubricating tetrahedral amorphous carbon (ta-C) coatings demonstrated significant performance improvements. The addition of phosphonate additives with hydroxyl groups to PAO base oil resulted in a substantial reduction in both friction and wear compared to the base oil alone. mytribos.org

Table 1: Performance of Phosphonate Additives in PAO Base Oil on ta-C Surfaces This table is generated from data presented in a study on phosphonate additives.

| Performance Metric | Result with Phosphonate Additive | Reference |

| Friction Coefficient Reduction | ~70% compared to PAO alone | mytribos.org |

| Specific Wear Rate Reduction | ~50% compared to PAO alone | mytribos.org |

Mechanisms of Action in Boundary Lubrication and Wear Reduction

The effectiveness of this compound as an anti-wear additive is attributed to its ability to form a protective tribochemical film on rubbing surfaces under boundary lubrication conditions. researchgate.net This process involves the chemical reaction of the additive with the metal surface at points of asperity contact, driven by localized high temperatures and pressures.

Investigations using surface analysis techniques such as scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) have been employed to understand the nature of these films. researchgate.net Research on the tribochemical behavior of dioctyl phosphite ester revealed that a tribofilm composed of phosphates and polyphosphates forms on the worn steel surfaces. researchgate.net This film acts as a protective barrier, separating the moving surfaces and thereby reducing direct metal-to-metal contact, which mitigates wear. researchgate.netmdpi.com The formation of this phosphate-based layer is a key mechanism by which phosphorus-containing additives, including this compound, provide wear protection. researchgate.net

Rheological Modification of Lubricant Systems

The rheological properties of a lubricant, such as viscosity, are critical to its performance, dictating the thickness and stability of the lubricating film. mdpi.com Base oils, like polyalphaolefins (PAOs), are characterized as Newtonian fluids, but their viscosity can be influenced by temperature and shear rate. mdpi.com Lubricant additives are integral components of a formulation that can modify the final rheological profile of the oil. google.com

Investigations into Thermal and Oxidative Stability in Lubricant Environments

The thermal and oxidative stability of a lubricant is crucial, as degradation at high temperatures can lead to the formation of sludge, deposits, and corrosive byproducts, compromising lubrication. google.com Additives in the formulation must be able to withstand harsh operating environments without rapid decomposition.

Table 2: Common Methods for Evaluating Lubricant Stability This table lists standard industry methods for testing the stability of lubricants and their additives.

| Test Method | Property Measured | Purpose |

| Rotary Bomb Oxidation Test (RBOT) | Oxidation Stability | Evaluates the oil's resistance to oxidation under accelerated conditions. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures weight loss of a sample as a function of temperature. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Oxidative Stability | Measures the heat flow associated with the oxidation of a sample. researchgate.net |

Environmental Chemistry and Biogeochemical Cycling of Dioctyl Phosphonate

Biodegradation Pathways and Microbial Metabolism

The biodegradation of phosphonates, compounds characterized by a stable carbon-phosphorus (C-P) bond, is primarily carried out by microorganisms. nih.govunm.edu Bacteria, in particular, have evolved sophisticated enzymatic systems to cleave this bond and utilize phosphonates as a source of phosphorus, and in some cases, carbon and nitrogen. researchgate.netnih.gov While specific studies on dioctyl phosphonate (B1237965) are limited, the established principles of phosphonate metabolism provide a framework for understanding its likely biodegradation routes.

Enzymatic Degradation of Phosphonate C-P Bonds

The cleavage of the C-P bond is the critical step in the biodegradation of phosphonates and is accomplished through several distinct enzymatic pathways. researchgate.netnih.gov

Hydrolytic Cleavage: This pathway is common for phosphonates that have a carbonyl or carboxyl group adjacent to the C-P bond, which increases its reactivity. nih.govsmolecule.com Enzymes such as phosphonoacetaldehyde (B103672) hydrolase and phosphonopyruvate (B1221233) hydrolase catalyze the hydrolytic cleavage of the C-P bond. nih.govfrontiersin.org For a simple dialkyl phosphonate like dioctyl phosphonate, which lacks such activating groups, direct hydrolytic cleavage of the C-P bond is less likely to be a primary degradation route. However, initial enzymatic modification of the alkyl chain could potentially introduce such activating groups.

Oxidative Cleavage: Some bacteria utilize a two-enzyme system, PhnY and PhnZ, for the oxidative cleavage of the C-P bond. nih.gov PhnY, an Fe(II)/α-ketoglutarate-dependent oxygenase, hydroxylates the carbon atom of the C-P bond. nih.gov The resulting α-hydroxyphosphonate is then cleaved by PhnZ, a di-iron oxygenase, to yield phosphate (B84403) and the corresponding aldehyde. nih.gov This pathway has been primarily studied for aminophosphonates.

Carbon-Phosphorus (C-P) Lyase Pathway: This is a prominent and highly versatile pathway for the degradation of a wide range of phosphonates, including those with unactivated C-P bonds. nih.govsmolecule.com The C-P lyase is a multi-protein complex that catalyzes the reductive cleavage of the C-P bond, yielding an alkane and inorganic phosphate. unm.edu This pathway is particularly important in phosphorus-limited environments, allowing organisms to access phosphorus from refractory phosphonate sources. nih.govsmolecule.com Given the unactivated nature of the octyl groups in this compound, the C-P lyase pathway is a probable route for its biodegradation.

Factors Influencing Microbial Utilization and Transformation

Several environmental and biological factors can influence the rate and extent of microbial degradation of phosphonates like this compound.

Availability of Phosphorus: The expression of many phosphonate-degrading enzyme systems, particularly the C-P lyase, is often regulated by the availability of inorganic phosphate (Pi). frontiersin.org In environments where Pi is scarce, the genes responsible for phosphonate metabolism are induced, allowing microorganisms to utilize phosphonates as an alternative phosphorus source. nih.govfrontiersin.org

Substrate Specificity: While the C-P lyase pathway exhibits broad substrate specificity, other enzymatic pathways are more selective. smolecule.com The long alkyl chains of this compound may influence its uptake by microbial cells and its interaction with the active sites of degradative enzymes.

Microbial Community Composition: The presence and abundance of microorganisms possessing the genetic capacity for phosphonate degradation are crucial. These organisms are found in diverse environments, including soil and aquatic systems. nih.govresearchgate.net

Environmental Conditions: Factors such as pH, temperature, and the presence of co-substrates can affect microbial activity and enzyme function, thereby influencing the rate of this compound biodegradation.

Abiotic Degradation Processes

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily photodegradation and hydrolysis.

Photodegradation Mechanisms and Kinetics

Photodegradation, or the breakdown of molecules by light, can be a significant abiotic degradation pathway for some phosphonates in aquatic environments. The process can be enhanced by the presence of photosensitizing agents like iron. nih.gov

Table 1: Representative Photodegradation Half-lives of Selected Phosphonates (as a proxy for dialkyl phosphonate behavior)

| Compound | pH | Iron Presence | Half-life (minutes) |

| NTMP | 3 | Without | 15 - 35 |

| NTMP | 3 | With | 5 - 10 |

| EDTMP | 5-6 | Without | 10 - 35 |

| EDTMP | 5-6 | With | 5 - 15 |

| DTPMP | 10 | Without | 50 - 75 |

| DTPMP | 10 | With | 35 - 60 |

Data from a study on aminophosphonates and may not be directly representative of this compound. Source: nih.gov

Hydrolytic Stability and Hydrolysis Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, hydrolysis involves the cleavage of the phosphonate ester bonds (P-O-C). This process can be catalyzed by acids or bases. nih.govnih.gov